molecular formula C24H35NO4 B1674740 Lepetine CAS No. 111509-08-1

Lepetine

Cat. No.: B1674740
CAS No.: 111509-08-1
M. Wt: 401.5 g/mol
InChI Key: WYDGCJLTZZIEHA-PXZNTBKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Product Chemistry

Lepetine is a chemical compound that falls under the broad umbrella of natural products, specifically classified as an alkaloid. Natural product chemistry explores the vast array of these compounds found in nature, including those from plants, microorganisms, and animals. Alkaloids, known for their basic nitrogen atom(s), represent a major group within natural products, with thousands of unique structures identified to date. The study of alkaloids involves their isolation from biological sources, determination of their chemical structures, and investigation of their properties and potential roles in the producing organism and beyond. This compound's study is thus situated within this larger effort to understand the chemical diversity and potential of compounds derived from nature.

Historical Perspective of Alkaloid Isolation and Characterization

The history of alkaloid research dates back to the early 19th century, marking a pivotal period in the development of organic chemistry. The isolation of morphine from opium in 1804 by Friedrich Sertürner is considered a landmark achievement, representing the first isolation of an individual alkaloid wikidata.orgnih.gov. This success spurred further investigations, leading to the isolation of other significant alkaloids such as quinine (B1679958) between 1819 and 1821 wikipedia.org. Early methods of isolation relied primarily on acid-base extraction due to the basic nature of alkaloids wikidata.orgnih.govmims.comfishersci.ie. As the field progressed, more sophisticated techniques for isolation and purification, including various forms of chromatography, were developed and refined wikidata.orgnih.govmims.comguidetopharmacology.orgciteab.comnih.govresearchgate.net. Concurrently, the characterization of these complex molecules evolved from elemental analysis and chemical degradation to the powerful spectroscopic methods available today, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) wikipedia.orgnih.govresearchgate.net. The journey of alkaloid research, from the initial empirical isolations to modern structure elucidation techniques, provides the historical context for the study of compounds like this compound.

Positioning of this compound within Diterpenoid Alkaloid Studies

This compound is specifically classified as a diterpenoid alkaloid. This group of alkaloids is characterized by a polycyclic diterpene skeleton that has been modified by the incorporation of nitrogen, typically derived from an amino acid through an amination reaction. Diterpenoid alkaloids are predominantly found in plants belonging to the genera Aconitum and Delphinium (family Ranunculaceae). These compounds are known for their intricate and often highly oxygenated structures, which present significant challenges in terms of isolation, characterization, and synthesis. Diterpenoid alkaloids are broadly classified based on the number of carbon atoms in their core structure, commonly into C18, C19, and C20 types. Research into diterpenoid alkaloids has been driven by their complex architecture and notable biological activities. This compound has been identified as a known diterpenoid alkaloid isolated from the roots of Aconitum novoluridum. Its study contributes to the broader understanding of the structural diversity, biosynthesis, and potential significance of this specialized class of natural products found within the Aconitum genus.

Based on available information, this compound has the molecular formula C24H35NO4. Its PubChem Compound ID (CID) is 163035351. The isolation of this compound from Aconitum novoluridum represents a specific research finding within the field of diterpenoid alkaloid studies.

Properties

CAS No.

111509-08-1

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate

InChI

InChI=1S/C24H35NO4/c1-5-25-11-22(4)8-7-17(27)24-16(22)10-15(20(24)25)23-9-6-14(12(2)21(23)28)18(19(23)24)29-13(3)26/h14-21,27-28H,2,5-11H2,1,3-4H3/t14-,15+,16-,17?,18-,19+,20+,21+,22?,23?,24?/m0/s1

InChI Key

WYDGCJLTZZIEHA-PXZNTBKDSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)OC(=O)C)O)C

Isomeric SMILES

CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)OC(=O)C)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)OC(=O)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lepetine; 

Origin of Product

United States

Isolation and Source Organism Research

Botanical Sources of Lepetine Isolation

Research has identified particular plant species as sources for the isolation of this compound, with a primary focus on the Aconitum genus.

Aconitum psedohuiliense has been identified as a key botanical source for the isolation of this compound. The compound is reported to be an alkaloid extracted from the root of this plant species. ebiohippo.commybiosource.comcnreagent.com This specific plant has been the subject of investigations aimed at isolating and characterizing its chemical constituents, including this compound. nih.gov Other alkaloids, such as lepenine (B1674739) and lepedine, have also been isolated from the root of Aconitum psedohuiliense. hodoodo.comscribd.com

Given that Aconitum psedohuiliense contains this compound and other related alkaloids, the exploration of other species within the Aconitum genus is a relevant area of research. The Aconitum genus encompasses over 250 species of flowering plants, predominantly found in mountainous regions of the Northern Hemisphere. wikipedia.orgfrontiersin.orgoregonflora.org These plants are known to contain diterpene alkaloids, a class of compounds that includes this compound, lepenine, and lepedine. hodoodo.comscribd.comoregonflora.org While specific studies detailing the isolation of this compound from a wide range of other Aconitum species were not prominently found, the phytochemical diversity within the genus suggests that further exploration could reveal the presence of this compound in other Aconitum species. Research on other Aconitum species has led to the isolation of various alkaloids, indicating the potential for discovering this compound or structurally related compounds in previously uninvestigated species. scribd.com

Methodologies for Natural Product Extraction and Purification

The isolation of natural compounds like this compound from plant matrices requires specific extraction and purification techniques. These methodologies aim to separate the target compound from the complex mixture of other plant constituents.

Chromatography plays a vital role in the separation and purification of natural products, including alkaloids. Various chromatographic techniques are employed based on the chemical properties of the compounds being isolated. These techniques separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. adarshcollege.inmicrobenotes.com Commonly used chromatographic methods in natural product isolation include:

Reversed-Phase Chromatography: This is a widely used mode for purification, particularly for peptides and potentially applicable to alkaloids depending on their polarity. waters.com

Ion-Exchange Chromatography: This technique separates compounds based on their charge and can be used for charged alkaloids. microbenotes.comwaters.comarvysproteins.com

Size-Exclusion Chromatography: This method separates molecules based on their size. microbenotes.comwaters.comarvysproteins.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique often used for analytical and preparative separation of natural products. microbenotes.comarvysproteins.com

Thin-Layer Chromatography (TLC): A simple and cost-effective technique used for monitoring separation and preliminary purification. adarshcollege.inmicrobenotes.com

These techniques, often used in combination, allow for the isolation of this compound from crude plant extracts by separating it from other alkaloids and plant metabolites.

Beyond conventional methods, advanced techniques are increasingly utilized to improve the efficiency and yield of natural product isolation. These techniques often offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency. mdpi.comencyclopedia.pubijisrt.comutas.edu.au While specific application to this compound isolation requires dedicated studies, general advanced techniques relevant to natural product isolation include:

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the release of compounds from plant cells. mdpi.comencyclopedia.pubijisrt.com

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, improving extraction efficiency. mdpi.comencyclopedia.pubijisrt.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, such as CO2, as the extraction solvent. mdpi.comencyclopedia.pub

Pressurized Liquid Extraction (PLE): This technique employs elevated pressure and temperature with a liquid solvent. mdpi.comijisrt.com

These advanced methods can be integrated into isolation protocols to optimize the recovery of this compound from its botanical sources.

Studies on Biodiversity and Geographical Distribution of this compound-Containing Plants

The biodiversity and geographical distribution of plants containing this compound, primarily Aconitum psedohuiliense, are linked to the broader patterns of the Aconitum genus. Aconitum species are predominantly found in the mountainous regions of the Northern Hemisphere, including North America, Europe, and Asia. wikipedia.orgfrontiersin.orgoregonflora.org The greatest concentration of Aconitum species is reported in Asia. oregonflora.org

Structural Elucidation Research

Spectroscopic Methodologies for Structural Assignment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework and identifying functional groups within a molecule numberanalytics.comd-nb.info. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied in the structural elucidation of diterpenoid alkaloids jst.go.jp. Analysis of proton (¹H) NMR spectra provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in establishing the connectivity between adjacent hydrogen-bearing carbons vdoc.pub. Carbon-13 (¹³C) NMR spectroscopy, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary) and their chemical shifts, providing insights into the molecule's carbon skeleton and the presence of various functional groups jst.go.jp. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating signals from coupled nuclei and establishing long-range connectivities, which are essential for piecing together the complex ring systems characteristic of diterpenoid alkaloids jst.go.jp. While general applications of NMR to diterpenoid alkaloids are well-documented, specific detailed NMR data for Lepetine were not found in the consulted sources.

Utilization of Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for determining its elemental composition and inferring structural subunits numberanalytics.com. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to determine the accurate molecular formula of newly isolated diterpenoid alkaloids by providing precise mass measurements of protonated or other ionized species jst.go.jp. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable clues about the substructures present in the molecule by breaking it into smaller, characteristic ions mdpi.comnih.govnih.gov. This fragmentation data helps confirm the presence of specific functional groups and structural motifs. This compound has a reported molecular formula of C₂₄H₃₅NO₄, which can be determined through mass spectrometric analysis nih.gov.

X-ray Crystallography for Stereochemical Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms and their absolute configuration libretexts.orgresearchgate.netwikipedia.org. This technique involves obtaining a high-quality crystal of the compound and then analyzing the diffraction pattern produced when the crystal is exposed to X-rays libretexts.org. The diffraction data is then used to calculate an electron density map from which the molecular structure is built researchgate.net. X-ray crystallography is particularly valuable for complex molecules with multiple stereocenters, where spectroscopic methods alone may not be sufficient to unambiguously assign the relative and absolute stereochemistry wikipedia.org. It is also a powerful tool for determining the structure of amorphous alkaloids where NMR might be less informative ias.ac.in. While X-ray crystallography is a standard technique in natural product structure elucidation, specific data or studies reporting the X-ray crystal structure of this compound were not identified in the consulted literature.

Cheminformatic Approaches in Structural Confirmation

Cheminformatics involves the use of computational and informational techniques to handle, analyze, and utilize chemical data datagrok.aiwikipedia.org. In structural elucidation, cheminformatic tools can complement experimental data by assisting in structure validation, prediction of spectroscopic properties, and searching databases of known compounds bioconductor.orgnih.gov. For instance, predicted NMR chemical shifts based on a proposed structure can be compared to experimental values to help confirm the assignment mestrelab.com. Databases containing structural and spectroscopic data of known diterpenoid alkaloids can be searched for similar compounds to aid in the identification of structural motifs ias.ac.in. Cheminformatics can also be used for the computational generation and ranking of possible structures based on experimental data, such as molecular formula and spectroscopic constraints mestrelab.com. While cheminformatics plays an increasing role in modern structure elucidation workflows, specific applications detailing the cheminformatic confirmation of this compound's structure were not found in the consulted sources.

Challenges in Diterpenoid Alkaloid Structural Determination

Despite significant advancements in spectroscopic and computational techniques, the structural determination of diterpenoid alkaloids presents several challenges. The inherent complexity of their polycyclic skeletons, often containing multiple chiral centers and diverse functional groups, makes complete and unambiguous assignment difficult nih.govmdpi.com. For C₂₀ diterpenoid alkaloids, the diverse substructures and a relatively smaller availability of ¹³C NMR data banks for comparison can pose challenges compared to norditerpenoid alkaloids ias.ac.in. Amorphous nature of some isolated alkaloids can preclude the use of X-ray crystallography, making the reliance on spectroscopic data and chemical correlations more critical ias.ac.in. Furthermore, obtaining sufficient quantities of pure compounds from natural sources can be challenging, which can limit the extent of spectroscopic analysis that can be performed.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

An extensive search of scientific literature and chemical databases has revealed no information on a chemical compound named "this compound." Consequently, it is not possible to generate the requested article focusing on its biosynthetic pathway.

The detailed outline provided, which includes sections on the elucidation of metabolic precursors, enzymology, molecular genetics of its biosynthetic gene cluster, and regulation of its biosynthesis, cannot be addressed as there is no scientific basis for the existence or study of a compound with this name.

It is possible that "this compound" may be a misnomer, a misspelling of another compound, or a compound that has not been scientifically described or investigated. Without any available data, the creation of a scientifically accurate and informative article as per the user's instructions is not feasible.

Therefore, no content can be provided for the following sections:

Biosynthetic Pathway Investigations4.1. Elucidation of Metabolic Precursors and Intermediates 4.2. Enzymology of Key Biotransformation Steps 4.3. Molecular Genetic Approaches to Biosynthetic Gene Cluster Identification 4.4. Regulation of Alkaloid Biosynthesis in Planta

Additionally, as no chemical compounds related to "Lepetine" could be discussed, the requested table of compound names cannot be generated.

Chemical Synthesis Research

Strategies for Total Synthesis of Lepetine

Total synthesis involves constructing a target molecule from simpler, readily available precursors. For complex natural products such as alkaloids, total synthesis presents significant challenges, particularly in establishing multiple stereocenters and constructing complex ring systems with high efficiency and selectivity scripps.edunih.gov.

Development of Convergent and Stereoselective Routes

Stereoselective synthesis is crucial for natural products with defined biological activity often residing in a specific stereoisomer ethz.ch. Achieving high stereoselectivity in the formation of new chiral centers is a primary goal in the total synthesis of complex molecules ethz.chnih.govrsc.orgyoutube.com. Techniques for stereoselective synthesis include using chiral starting materials (chiral pool), resolution of stereoisomers, employing chiral auxiliaries, or utilizing enantioselective catalysts ethz.ch. For this compound, which possesses multiple stereocenters, developing synthetic routes that control the relative and absolute configuration at each stereogenic center with high fidelity would be paramount youtube.com. Research in this area focuses on designing reactions that inherently favor the formation of one stereoisomer over others rsc.org.

Methodological Advances in Complex Alkaloid Synthesis

The synthesis of complex alkaloids like this compound benefits significantly from ongoing advancements in synthetic methodology scripps.edunih.gov. These advances include the development of new reactions, reagents, and strategies for forming carbon-carbon and carbon-heteroatom bonds, controlling stereochemistry, and constructing complex cyclic systems libretexts.orgrsc.orgrsc.org. Methods such as transition metal-catalyzed coupling reactions, cycloadditions (e.g., Diels-Alder reactions), and C-H functionalization have become powerful tools in natural product synthesis, allowing for more efficient and convergent routes rsc.orgrsc.orgnih.gov. Applying these modern methodologies would be essential in tackling the structural complexity of this compound.

Semisynthetic Approaches from Related Natural Scaffolds

Semisynthesis, or partial chemical synthesis, involves using a chemical compound isolated from a natural source as a starting material to produce the target compound or novel analogs wikipedia.orgwikipedia.org. This approach is often advantageous for complex natural products where the isolation of a suitable intermediate from a readily available natural source is more efficient than total synthesis from simple precursors wikipedia.orgwikipedia.org. The natural source acts as a "chemical factory" providing a complex scaffold that requires fewer synthetic steps to convert to the final product wikipedia.org. While specific examples of this compound semisynthesis from related natural scaffolds were not found in the provided information, this strategy could be a viable route if a suitable, structurally related precursor is available from a natural source mdpi.commdpi.com. Semisynthesis allows for the modification of specific parts of the molecule while retaining the core structure provided by nature wikipedia.org.

Exploration of Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the power of chemical transformations with the selectivity and efficiency of enzymatic reactions nih.govbeilstein-journals.orgnih.gov. Enzymes can catalyze highly selective transformations, including stereoselective reactions, under mild conditions that might be difficult to achieve using traditional chemical methods nih.govrsc.org. This approach is increasingly being explored for the synthesis of complex molecules, including natural products beilstein-journals.orgnih.gov. For this compound, chemoenzymatic strategies could potentially be employed for specific steps, such as the introduction of hydroxyl groups in a stereospecific manner or the formation of certain bonds within the complex ring system nih.gov. While no specific chemoenzymatic synthesis of this compound was found in the provided results, the principles of using enzymes in combination with chemical steps represent a promising avenue for developing more efficient and sustainable synthetic routes to complex natural products beilstein-journals.org.

Molecular Interaction and Biological Activity Research

In Vitro Studies of Molecular Target Engagement

Information specifically on in vitro studies investigating the molecular targets engaged by Lepetine is not available in the provided search results.

Cellular Assay Development for Activity Profiling

Details regarding the development or application of specific cellular assays for profiling the activity of this compound were not found in the consulted literature.

Investigation of Protein-Ligand Interactions

Investigations into the specific protein-ligand interactions involving this compound are not detailed in the available search results. While the concept of protein-ligand interaction is a general area of research in chemistry and biology, data specific to this compound's binding to particular proteins was not identified.

Exploration of Specific Biological Pathways Modulated by this compound

Information on specific biological pathways that are modulated by this compound is not provided in the consulted sources.

Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Lepetine Analogues

Rational design and synthesis of analogues involve creating new compounds based on the core structure of this compound, with specific modifications introduced to probe the impact of different functional groups, substituents, and structural arrangements on biological activity. This process typically begins with identifying potential sites for modification on the this compound scaffold. Analogues are then synthesized using various chemical reactions and strategies. The design is often guided by hypotheses about how the molecule interacts with its biological target, if known, or by exploring chemical space around the parent structure.

Systematic Modification of Key Structural Motifs

Systematic modification involves making deliberate changes to specific parts of the this compound molecule, such as hydroxyl groups, the nitrogen atom, or the complex ring system characteristic of diterpene alkaloids. psu.edu These modifications can include:

Substitution of functional groups (e.g., replacing a hydroxyl with an ether or ester).

Alteration of alkyl chains or substituents.

Modification of the oxidation state of certain atoms.

Simplification or rigidification of flexible parts of the molecule. By testing the biological activity of each modified analogue, researchers can deduce the importance of the altered motif for the observed activity.

Computational Modeling for Pharmacophore Elucidation

Computational modeling techniques, such as molecular docking and pharmacophore modeling, are valuable tools in SAR studies. nih.govnih.gov A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response. Computational methods can be used to:

Predict how this compound might bind to a potential target protein.

Identify the key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) on this compound that are crucial for binding.

Generate a pharmacophore model based on this compound and its active analogues. This model can then be used to screen databases of compounds to find new potential hits with similar pharmacological properties.

Advanced Analytical Methodologies

Development of Quantitative Analytical Methods for Lepetine in Biological and Plant Matrices

Developing quantitative analytical methods for compounds like this compound in complex biological and plant matrices presents significant challenges due to the inherent complexity of these samples and the potential for interfering substances. Effective methods require robust sample preparation techniques coupled with sensitive and selective detection.

For plant matrices, efficient sample preparation, often involving solvent extraction followed by clean-up stages like solid-phase extraction (SPE), is crucial for detecting compounds in complex food matrices uva.es. SPE plays a vital role in purifying analytes by selective retention, enhancing analyte concentration, eliminating interferences, and protecting the analytical column uva.es. Analytical methods for residues in plants and plant products must be validated for various matrix groups, including those with high water content ctgb.nlbiotecnologiebt.it. The determination limit of quantification (LOQ) should be established, and linearity within the relevant range (at least LOQ-MRL or LOQ-10 x LOQ) must be verified ctgb.nl. Specificity is also essential to ensure that all components included in the residue definition can be determined ctgb.nl.

In biological matrices, the analysis can be challenging due to high background noise and potentially low analyte concentrations, often necessitating analyte extraction mdpi.com. Common pretreatment techniques include liquid-liquid extraction, centrifugation, dielectrophoresis, and field-flow fractionation mdpi.com. The development of reliable analytical methods for both characterization and quantification in biological matrices is essential mdpi.comnih.gov. Methods must be able to measure low concentrations, sometimes in the picogram per milliliter scale, especially for compounds with low concentrations and short half-lives abzums.ac.ir.

While specific quantitative methods for this compound in biological and plant matrices were not detailed in the search results, the principles and techniques discussed for analyzing other compounds in these matrices are directly applicable. These include the need for effective extraction and clean-up, method validation covering linearity, LOQ, and specificity, and the use of sensitive detection methods.

High-Resolution Chromatography and Mass Spectrometry Applications

High-resolution chromatography, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), coupled with Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), are indispensable tools for the analysis of complex mixtures containing compounds like this compound.

HPLC and GC are essential for separating and purifying reaction products and are core chromatographic methods numberanalytics.com. UHPLC allows for robust separations of complex mixtures nih.gov. Coupling chromatography with MS enhances the capabilities of each technique; chromatography separates components, and MS provides structural information for identification ijprajournal.com.

HRMS is a powerful tool for analyzing protein content and is demonstrated to be effective for identifying and quantifying compounds in complex samples mdpi.comspectroscopyonline.com. It allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, enabling the determination of "exact masses" bioanalysis-zone.com. This is crucial for distinguishing between molecules with similar nominal masses bioanalysis-zone.com. HRMS provides additional information that facilitates the confirmation of targeted species, identification of unknowns, and narrowing down possible chemical formulas bioanalysis-zone.com.

Liquid chromatography combined with various mass spectrometry detectors has become a standard for analyzing compounds in complex matrices uva.es. LC-MS is widely used for complex mixture analysis in biological, environmental, and pharmacological materials ijpsjournal.com. It involves components such as mobile phase reservoirs, pumps, degassers, auto samplers, columns, and detectors ijpsjournal.com. During method optimization, parameters like resolution, peak shape, plate counts, asymmetry, capacity factor, elution time, detection limits, and limit of quantification are optimized ijpsjournal.com.

Different types of mass analyzers are used in MS, including triple quadrupole for quantitative analysis (known for sensitivity and selectivity), Time-of-Flight (TOF) for precise mass measurements and high resolution, Ion Trap for qualitative and quantitative investigation with high sensitivity, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) for ultra-high mass accuracy and resolution in complex mixture analysis ijpsjournal.com.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine two or more analytical techniques, are crucial for obtaining comprehensive information about complex mixtures containing this compound. This typically involves coupling a separation technique with a detection technique ijprajournal.comnih.govresearchgate.net.

The combination of chromatographic techniques (like LC or GC) with spectroscopic techniques (like MS or NMR) is a common form of hyphenation ijprajournal.comnih.govresearchgate.net. This allows for the separation of components by chromatography followed by their identification and characterization by spectroscopy ijprajournal.comnih.govresearchgate.net. This approach is powerful for both quantitative and qualitative analysis of unknown compounds in complex natural product extracts ijprajournal.comnih.gov.

LC-MS is a prominent hyphenated technique that combines liquid chromatography with mass spectrometry ijprajournal.comijpsjournal.com. This combination is popular because it enhances the capabilities of both techniques, allowing for the separation of multiple components in a mixture and providing structural information for their identification ijprajournal.com. LC-MS is particularly useful for complex mixture analysis in biological, environmental, and pharmacological materials ijpsjournal.com.

Other hyphenated techniques mentioned include GC-MS, LC-NMR, and CE-MS numberanalytics.comnih.govresearchgate.net. LC-NMR can provide detailed structural information and quantitative analysis, and it is a non-destructive technique numberanalytics.com. Hyphenated techniques like LC-MS and LC-NMR-MS are valuable for chemical fingerprinting and quality control of natural products nih.gov.

The advantages of hyphenated techniques include fast and accurate analysis, a higher degree of automation, higher sample throughput, and better reproducibility researchgate.net.

Automation and Miniaturization in this compound Analysis

Automation and miniaturization are increasingly important trends in analytical chemistry, offering benefits in terms of efficiency, sample consumption, and cost. While direct applications to this compound analysis were not found, the general principles and advancements in these areas are relevant to developing high-throughput and efficient methods for its determination.

Automation involves scripting and executing analytical workflows using automated systems, which can improve robustness and reproducibility compared to manual processing nih.gov. Miniaturization aims to reduce the scale of analytical procedures, often leading to decreased sample and reagent consumption, faster analysis times, and the potential for portable devices rsc.org.

In the context of analytical methods, automation can be applied to various steps, including sample preparation, injection, separation, and detection. Miniaturization can involve the use of smaller columns in chromatography, reduced reaction volumes, and the development of lab-on-a-chip devices rsc.org.

The combination of automation and miniaturization can lead to high-throughput analytical methods, which are particularly valuable when analyzing large numbers of samples, such as in screening or large-scale studies. For example, automated and miniaturized qPCR workflows have shown successful amplification and strong correlation with manual methods under certain miniaturization conditions nih.gov.

The application of these principles to this compound analysis could involve automated sample extraction and clean-up procedures, miniaturized chromatographic systems for faster separations with reduced solvent usage, and automated data acquisition and processing. These advancements can contribute to more efficient and cost-effective analysis of this compound in various matrices.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound24892896 nih.gov
Aconitine302272 knapsackfamily.com
Aconifine41849358 knapsackfamily.com
Lepenine (B1674739) N-oxide37524095855 knapsackfamily.com
Liangshanine137031437 knapsackfamily.com
cis-Aconitic acid585842 knapsackfamily.com
Uracil66228 knapsackfamily.com
Leptine I180940 nih.gov

Data Tables

Based on the search results, detailed quantitative data specifically for this compound analysis in biological and plant matrices was not available to construct interactive data tables. However, the principles of method validation discussed in the search results highlight key parameters that would be included in such tables if data were available.

For example, a quantitative analysis table for this compound in a specific matrix would typically include:

Matrix TypeAnalytical MethodSample PreparationLOQLinear RangeRecovery (%)Precision (RSD%)
[Specific Plant Matrix][Chromatography-MS Method][Extraction and Clean-up][Value][Range][Value][Value]
[Specific Biological Matrix][Chromatography-MS Method][Extraction and Clean-up][Value][Range][Value][Value]

Similarly, data from method validation studies, such as linearity curves and recovery rates at different spiking levels, would be presented in tabular format.

For instance, a table illustrating recovery data might look like this:

Matrix TypeSpiking LevelNumber of ReplicatesMean Recovery (%)RSD (%)
[Specific Matrix]Lown[Value][Value]
[Specific Matrix]Mediumn[Value][Value]
[Specific Matrix]Highn[Value][Value]

Computational Studies and Molecular Modeling

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements, or conformers, that a molecule can adopt due to rotation around single bonds. Energy minimization is a computational process used to find the lowest energy conformers of a molecule, which are typically the most stable and abundant forms. ucsb.eduuci.edusolubilityofthings.com By evaluating the energies and geometries of various conformers using force fields, researchers can gain insights into a molecule's flexibility and preferred shapes. researchgate.net Techniques like systematic searches, random searches, and molecular dynamics are employed to identify these low-energy conformations. uci.edunih.gov Force fields such as MM2, MM3, and MMFF94 are commonly used in conformational analysis and energy minimization studies. researchgate.net

Molecular Docking Simulations with Predicted Target Proteins

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule, such as a protein (receptor). mdpi.comnih.gov This method helps to identify potential target proteins for a given compound by assessing how well the molecule fits into the protein's binding site and estimating the strength of the interaction. nih.govbiorxiv.org Docking analyses can provide coordinates for ligand-receptor complexes and offer insights into potential interaction sites. mdpi.comnih.gov Studies have utilized molecular docking to explore interactions with various receptor types, including neuropharmacological, immunological, and metabolic receptors. psychiatryinvestigation.org

Molecular Dynamics Simulations for Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. mdpi.com When applied to ligand-receptor complexes, MD simulations provide dynamic structural information and insights into the energy landscape of the binding interaction. mdpi.com These simulations allow researchers to observe the stability of the complex, identify key interactions that form and persist over time, and understand the dynamic behavior of the system. nih.govmdpi.com MD simulations can complement molecular docking results by validating predicted binding modes and providing a more realistic representation of the complex in a dynamic environment. mdpi.com

Quantum Chemical Calculations for Reactive Sites and Electronic Properties

Quantum chemical calculations utilize the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide detailed information about the distribution of electrons, the energies of molecular orbitals (such as HOMO and LUMO), and the location of reactive sites within a molecule. imist.macerist.dznih.gov Methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., PM6) are commonly employed. imist.macerist.dz Parameters derived from these calculations, such as ionization potential, electronegativity, hardness, and Fukui indices, can help predict a molecule's reactivity and its propensity for engaging in chemical reactions, including interactions with other molecules or surfaces. imist.macerist.dz Analyzing the distribution of HOMO and LUMO orbitals can indicate regions most likely to participate in nucleophilic and electrophilic attacks. cerist.dz

Derivatization Strategies and Synthetic Modifications

Chemical Derivatization for Enhanced Spectroscopic Detection

Chemical derivatization can significantly improve the instrumental response factor of analytes, which is crucial for sensitive spectroscopic detection, especially when dealing with compounds present at very low concentrations. mdpi.com For instance, in HPLC analysis, derivatization can introduce chromophores or fluorophores to enable detection by UV or fluorescence detectors, respectively. nih.govepdf.pub For mass spectrometry (MS) detection, derivatization can introduce fragments that improve ionization efficiency and provide more characteristic structural information. nih.govnih.gov

While specific research on the derivatization of Lepetine solely for enhanced spectroscopic detection is limited in the provided search results, general principles of derivatization for alkaloids and similar compounds can be applied. For polar drugs and their metabolites, derivatization is often performed before GC analysis to make them more volatile and less reactive, improving chromatographic behavior. epdf.pubsigmaaldrich.com Silylation, for example, is a common technique that replaces active hydrogens on polar functional groups with a nonpolar moiety, although it can be sensitive to moisture. sigmaaldrich.com For HPLC, derivatization can enhance detectability, particularly when compounds have poor absorption in the UV or visible ranges. epdf.pub Fluoro-derivatization can offer high sensitivity with fluorescence detectors, potentially allowing detection of picogram amounts. epdf.pub

Synthesis of Bioconjugates for Mechanistic Investigations

Bioconjugates, formed by chemically linking a small molecule like this compound to a biomolecule (e.g., protein, peptide, or nucleic acid), are valuable tools for investigating biological mechanisms. nih.govnih.gov These conjugates can be designed to target specific cellular components or pathways, allowing researchers to study the compound's interactions and effects within a biological system.

General approaches to synthesizing bioconjugates involve chemically linking the two entities, often through functional groups present on both molecules. For proteins and peptides, common strategies include using N-succinimidyl ester functionalized polymers or cysteine-maleimide chemistry to achieve specific site modification. nih.govrsc.orgyoutube.com The goal is often to ensure that the bioconjugation does not abolish the biological activity of the biomolecule or the small molecule. youtube.com While direct examples of this compound bioconjugates are not detailed in the search results, the principles of bioconjugation using various chemical linkers and strategies are well-established and could be applied to this compound if suitable reactive groups are present on its structure. nih.gov

Optimization of Derivatization Protocols for Analytical Applications

Optimizing derivatization protocols is essential to ensure efficient and reproducible analytical results. This involves carefully controlling reaction parameters such as temperature, reaction time, and reagent concentration to achieve maximum yield of the desired derivative and minimize side products. unito.itsigmaaldrich.com

Optimization strategies often involve evaluating different derivatization reagents and reaction conditions to find the most suitable approach for a specific analyte and analytical technique. sigmaaldrich.com For example, in GC-MS analysis of amino acids, the reaction conditions for silylation using MTBSTFA may need to be adjusted to maximize the response of the derivatives. sigmaaldrich.com For LC-MS/MS analysis, derivatization methods can be optimized to improve ionization efficiency, sensitivity, and chromatographic separation, as demonstrated with the use of isonicotinoyl chloride for steroid analysis. unito.it Response surface methodology (RSM) is a statistical approach that can be used to optimize multiple reaction parameters simultaneously. nih.gov The goal of optimization is to develop robust and sensitive analytical methods for the quantitative and qualitative analysis of the target compound in various matrices. doi.orgunito.it

Broader Scientific Context and Future Research Directions

Comparative Analysis with Other Aconitum Alkaloids

The Aconitum genus is a rich source of structurally complex diterpenoid alkaloids, which are broadly classified based on their carbon skeletons (e.g., C18, C19, C20) tcichemicals.com. Lepetine belongs to this diverse group plantaedb.comchemfaces.com. Other well-studied Aconitum alkaloids include aconitine, hypaconitine, mesaconitine, lappaconitine, and methyllycaconitine, many of which are known for their significant, often toxic, pharmacological effects, particularly on voltage-gated sodium channels guidetopharmacology.orglatoxan.com.

While this compound has been identified alongside numerous other Aconitum alkaloids in phytochemical studies plantaedb.comchemfaces.com, detailed comparative analyses specifically focusing on its unique chemical properties, structural nuances, and biological activities relative to its congeners appear limited in the current literature based on the conducted search. The diverse biological effects observed within the Aconitum alkaloid class, ranging from neurotoxicity and cardiotoxicity to potential analgesic and anti-inflammatory properties depending on the specific compound and dosage guidetopharmacology.orglatoxan.com, underscore the importance of understanding the structure-activity relationships across this group. Future research could involve comprehensive pharmacological profiling of this compound alongside a panel of other Aconitum alkaloids to elucidate common mechanisms or identify distinct bioactivities. Such studies would require standardized isolation or synthesis methods and robust in vitro and in vivo assay systems.

Opportunities for Synthetic Biology and Metabolic Engineering

The production of complex natural products like diterpenoid alkaloids from plant sources often faces challenges related to low yields, environmental variability affecting compound concentration, and the sustainability of harvesting wild plants. Synthetic biology and metabolic engineering offer promising avenues to address these limitations by enabling the biosynthesis of such compounds in engineered microbial hosts or plant cell cultures tocris.comsigmaaldrich.comcdutcm.edu.cnctdbase.org.

Metabolic engineering involves modifying existing metabolic pathways or introducing new ones in an organism to enhance the production of desired molecules fishersci.ca. Synthetic biology takes this further by applying engineering principles to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes plantaedb.com. While significant progress has been made in engineering microbes for the production of various natural products, including some terpenoids cdutcm.edu.cnctdbase.org, specific research on applying synthetic biology or metabolic engineering approaches for the production of this compound was not identified in the conducted literature search.

The complex biosynthetic pathway of diterpenoid alkaloids in Aconitum plants is not yet fully elucidated for all compounds, including potentially this compound. Reconstructing or engineering such pathways in heterologous hosts like Escherichia coli or Saccharomyces cerevisiae would require identifying and cloning the relevant genes encoding the biosynthetic enzymes sigmaaldrich.comsigmaaldrich.com. Opportunities in this area for this compound research include:

Identification and characterization of the specific enzymes involved in this compound biosynthesis in Aconitum species.

Genetic engineering of suitable host organisms to express the this compound biosynthetic pathway genes.

Optimization of metabolic flux in engineered strains to maximize this compound yield, potentially through techniques like pathway compartmentalization or enzyme scaffolding cdutcm.edu.cn.

Development of sustainable and scalable fermentation processes for this compound production.

Pursuing these opportunities could provide a more controlled and potentially higher-yielding source of this compound for research and potential applications, reducing reliance on plant extraction.

Integration of Multi-Omics Data in this compound Research

Multi-omics approaches, which integrate data from multiple "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems wikipedia.orglatoxan.comcdutcm.edu.cn. This integrated perspective is invaluable for understanding complex biological processes, including the biosynthesis of natural products and their interactions within biological systems.

Applying multi-omics to Aconitum plants producing this compound could provide deeper insights into:

Biosynthesis: Genomics and transcriptomics could help identify the genes and their regulatory elements involved in the this compound biosynthetic pathway. Proteomics could reveal the expression levels of the corresponding enzymes, while metabolomics could track the intermediates and flux through the pathway.

Plant Biology: Understanding how environmental factors or developmental stages influence this compound production could be explored through multi-omics analysis of plants grown under different conditions.

Biological Interactions: If this compound is found to have specific biological targets or effects, multi-omics studies in relevant model systems could help elucidate its mechanism of action and identify affected pathways or biomarkers.

Despite the power of multi-omics in natural product research, specific studies integrating multi-omics data for this compound research were not found in the conducted search. One instance mentioned "this compound" in a multi-omics context related to metabolic syndrome in mice mitoproteome.org, but this appears to be a likely confusion with the hormone leptin, highlighting the need for careful distinction between these two compounds in research. Future research could leverage multi-omics to gain a comprehensive understanding of this compound from its production in the plant to its potential biological interactions. Challenges include the computational and statistical methods required to integrate and interpret large, diverse datasets cdutcm.edu.cn.

Unexplored Research Avenues and Methodological Challenges

Based on the limited specific research identified for this compound in the areas of synthetic biology, metabolic engineering, and multi-omics, several research avenues remain largely unexplored. Beyond basic phytochemical identification plantaedb.comchemfaces.com, detailed studies on the specific biological functions or pharmacological properties of this compound appear scarce in the readily available literature.

Unexplored research avenues include:

Comprehensive Biological Profiling: Conducting thorough in vitro and in vivo studies to investigate potential pharmacological activities of this compound, such as analgesic, anti-inflammatory, or other effects, while carefully considering the known toxicity of related Aconitum alkaloids.

Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate the molecular targets and mechanisms through which this compound exerts its effects.

Structure-Activity Relationship Studies: Synthesizing or isolating this compound analogs to understand how structural modifications influence its biological activity and toxicity.

Ecological Role: Investigating the role of this compound in the Aconitum plant, such as its function in defense against herbivores or pathogens.

Methodological challenges in pursuing these avenues include:

Obtaining Sufficient Material: Isolating large quantities of pure this compound from natural sources can be challenging due to its potentially low abundance in the plant and the complexity of separating it from other alkaloids cdutcm.edu.cn. This underscores the potential value of developing synthetic biology approaches (as discussed in 11.2).

Structural Elucidation and Confirmation: While the basic structure of this compound is known, confirming the stereochemistry and identifying any potential structural variations in different Aconitum species requires advanced spectroscopic and analytical techniques.

Complexity of Aconitum Alkaloid Pharmacology: The potent and often toxic nature of many Aconitum alkaloids necessitates rigorous safety protocols and careful experimental design when studying their biological effects guidetopharmacology.orglatoxan.com. Distinguishing the specific effects of this compound from those of other co-occurring alkaloids in plant extracts can also be challenging.

Addressing these challenges will be crucial for advancing the understanding of this compound and its potential significance. The limited specific research on this compound suggests it is an understudied compound within the broader field of Aconitum alkaloid research, presenting both challenges and opportunities for future investigation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Lepetine with high purity?

  • Methodological Guidance : Use multi-step organic synthesis protocols with real-time monitoring (e.g., HPLC or TLC) to track intermediate purity. Characterize final compounds via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For reproducibility, document solvent ratios, catalyst loadings, and reaction temperatures meticulously .
  • Data Interpretation : Compare spectral data with literature values for analogous compounds to validate synthesis success. Discrepancies >0.1 ppm in NMR shifts may indicate impurities or stereochemical variations .

Q. How can researchers design assays to screen this compound’s bioactivity against target enzymes or receptors?

  • Experimental Design : Prioritize in vitro assays (e.g., enzyme inhibition kinetics or receptor-binding assays) using positive/negative controls. Optimize buffer pH and ionic strength to mimic physiological conditions. Include dose-response curves (e.g., IC50_{50} calculations) and statistical validation (e.g., ANOVA for triplicate trials) .
  • Troubleshooting : If activity is inconsistent, verify compound solubility (e.g., DMSO concentration limits) and rule out assay interference from stabilizers or co-solvents .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy in preclinical models?

  • Hypothesis Testing : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma/tissue concentrations. Compare results with in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .
  • Data Analysis : Apply multivariate regression to identify correlations between molecular descriptors (e.g., logP, polar surface area) and observed discrepancies. Reference frameworks like PICOT to structure the investigation (Population: animal model; Intervention: dosing regimen; Comparison: control group; Outcome: efficacy metrics) .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in complex biological systems?

  • Methodology : Employ computational docking studies to predict binding affinities for non-target proteins. Validate experimentally via proteome-wide profiling (e.g., thermal shift assays or CRISPR-Cas9 knockout screens) .
  • Statistical Rigor : Use false discovery rate (FDR) correction in high-throughput datasets to distinguish true hits from noise .

Q. How can structural modifications enhance this compound’s stability under physiological conditions without compromising activity?

  • Synthetic Approach : Introduce steric hindrance or electron-withdrawing groups to reduce metabolic degradation. Monitor stability via accelerated degradation studies (e.g., exposure to simulated gastric fluid or liver microsomes) .
  • Data Validation : Compare degradation products with synthetic standards via LC-MS to confirm pathways. Apply QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives .

Contradiction Analysis & Peer Review Preparedness

Q. How to address peer reviewer critiques about insufficient evidence for this compound’s proposed mechanism of action?

  • Response Strategy : Augment data with orthogonal assays (e.g., siRNA silencing of target genes or fluorescence-based cellular imaging). Cite prior studies using similar mechanistic frameworks to justify experimental logic .
  • Documentation : Preemptively include raw datasets, instrument parameters, and statistical code in supplementary materials to enable independent verification .

Q. What analytical methods differentiate this compound’s polymorphic forms, and how do they impact pharmacological outcomes?

  • Technical Guidance : Perform X-ray crystallography or DSC (Differential Scanning Calorimetry) to identify polymorphs. Correlate crystal lattice energy with dissolution rates and bioavailability using in vitro-in vivo extrapolation (IVIVE) models .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines when publishing this compound’s toxicity data?

  • Best Practices : Adhere to ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for preclinical studies. Disclose all conflicts of interest and funding sources in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.